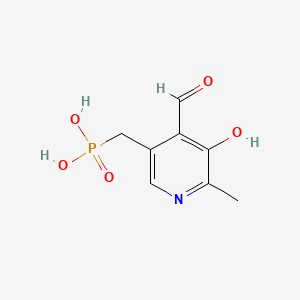

Pyridoxal 5'-methylenephosphonate

Descripción general

Descripción

Pyridoxal 5’-methylenephosphonate is an active form of Vitamin B-6 . It is used to modify the lysyl and valyl residues in proteins . It acts as a coenzyme in transamination reactions and as an inhibitor for purinergic receptors and intracellular .

Synthesis Analysis

Pyridoxal is dissolved in a secondary amine with or without a solvent . After removal of the solvent, the excess of amine and water resulting from condensation, it is obtained as a slightly yellowish crystal and it is further purified by recrystallization from benzene-hexane mixture .Molecular Structure Analysis

Pyridoxal 5’-phosphate (PLP) is the active form of vitamin B6 . It usually has a conserved lysine residue in the active site for PLP binding . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure . After substrate (amino acid or amine) binding, the internal aldimine breaks up and a new Schiff base structure is formed between the amino group of substrate and aldehyde group of PLP via a gem-diamine intermediate .Chemical Reactions Analysis

PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . When an amino acidic substrate enters the active site, it makes a nucleophilic attack to the 4′-carbon of PLP generating a sp3 species: the gem-diamine, which is subsequently converted into the external aldimine by substituting the ε-amino group of the lysine with the α-amino group of the substrate .Physical and Chemical Properties Analysis

The molecular formula of Pyridoxal 5’-methylenephosphonate is C8 H10 N O6 P . Its molecular weight is 247.14 g/mol .Aplicaciones Científicas De Investigación

1. Structural Analysis and Enzyme Interaction

Pyridoxal 5'-methylenephosphonate (PDMP) has been utilized to investigate the structure and function of enzymes. For instance, a study conducted by Oikonomakos et al. (1987) explored the structural environment of the cofactor pyridoxal 5'-phosphate in glycogen phosphorylase b. They analyzed the replacement of this natural cofactor with PDMP and other derivatives to understand their impact on the enzyme's structure and function. Their findings indicated a change in the ionization state of the phosphonate group in PDMP compared to the native cofactor phosphate, providing insights into enzyme-cofactor interactions (Oikonomakos et al., 1987).

2. Receptor Antagonist Properties

PDMP and its analogues have been studied for their antagonist properties in receptor interactions. Kim et al. (2001) synthesized novel analogues of PDMP and examined them as antagonists in functional assays at various P2X receptors. They found that modifications in PDMP can modulate its potency at these receptors, providing valuable information for developing selective receptor antagonists (Kim et al., 2001).

3. Investigating Ionization States in Enzymes

Research by Stirtan and Withers (1996) utilized PDMP to study the ionization state of pyridoxal phosphate (PLP) in glycogen phosphorylase. They found that enzymes reconstituted with PDMP exhibited changes in their activity and substrate affinity, suggesting that PLP does not function as an acid/base catalyst in glycogen phosphorylase. This research contributes to understanding the mechanistic role of cofactors in enzyme catalysis (Stirtan & Withers, 1996).

4. Exploring Enzymatic Activity Restoration

Vidgoff et al. (1974) examined the reconstitution of rabbit muscle glycogen phosphorylase with PDMP. Their study highlighted that PDMP could restore a significant portion of the enzymatic activity to apophosphorylase. This research is crucial for understanding how enzyme activity can be modified or restored using cofactor analogues (Vidgoff et al., 1974).

5. Application in Cardiovascular Research

Pham et al. (2003) explored the synthesis of novel pyridoxine 5'-phosphonates, including PDMP, as potential antiischemic agents. They aimed to create compounds with similar biological traits to the natural cofactor pyridoxal 5'-phosphate but with increased stability and less light sensitivity. Their research contributes to the development of new therapeutic agents for cardiovascular diseases (Pham et al., 2003).

Mecanismo De Acción

The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure . After substrate (amino acid or amine) binding, the internal aldimine breaks up and a new Schiff base structure is formed between the amino group of substrate and aldehyde group of PLP via a gem-diamine intermediate .

Safety and Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract . Ingestion of large amounts may cause gastric disturbances . Sensitization may occur in some individuals . It is advised to wear personal protective equipment, avoid contact with skin, eyes and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapours/dust .

Direcciones Futuras

Elucidation at the molecular level of the mechanisms underlying PNPOx activity deficiencies is a requirement to develop personalized approaches to treat related disorders . Despite shared features, the few PNPOx enzymes molecularly and functionally studied show species-specific regulatory properties that open the possibility of targeting it in pathogenic organisms .

Propiedades

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZPNZKADTPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180853 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26210-18-4 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

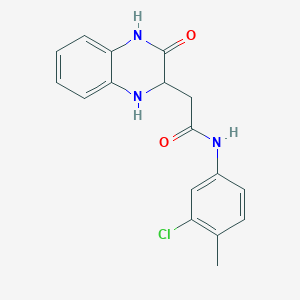

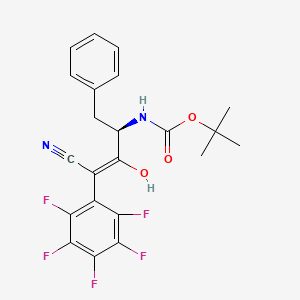

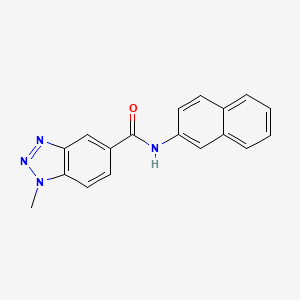

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)

![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)